![molecular formula C23H34O5 B13724675 (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13724675.png)
(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Latanoprost (free acid) is a biologically active form of the prodrug latanoprost, which is a prostaglandin F2α analog. It is primarily used in the treatment of open-angle glaucoma and ocular hypertension by reducing intraocular pressure. Latanoprost (free acid) works by increasing the outflow of aqueous humor from the eye, thus lowering intraocular pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Latanoprost (free acid) is synthesized from its prodrug, latanoprost, through hydrolysis. The synthesis involves the esterification of a prostaglandin intermediate followed by hydrolysis to yield the free acid form. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the hydrolysis process .
Industrial Production Methods
Industrial production of latanoprost (free acid) involves large-scale hydrolysis of latanoprost. The process is optimized for high yield and purity, often using high-performance liquid chromatography (HPLC) for purification and quantification .
Analyse Des Réactions Chimiques
Types of Reactions
Latanoprost (free acid) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various metabolites and derivatives of latanoprost (free acid), which can have different biological activities and properties .
Applications De Recherche Scientifique
Latanoprost (free acid) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying prostaglandin analogs and their reactions.
Biology: It is used in research on cellular signaling pathways and receptor interactions.
Medicine: It is extensively studied for its therapeutic effects in glaucoma and ocular hypertension.
Industry: It is used in the development of new drug delivery systems and formulations
Mécanisme D'action
Latanoprost (free acid) exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding leads to the remodeling of the extracellular matrix, increasing the outflow of aqueous humor and thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases and other enzymes that regulate extracellular matrix turnover .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to latanoprost (free acid) include:
Bimatoprost: Another prostaglandin analog used for glaucoma treatment.
Travoprost: A prostaglandin analog with similar therapeutic effects.
Tafluprost: A prostaglandin analog with a different side effect profile .
Uniqueness
Latanoprost (free acid) is unique in its high efficacy and safety profile. It has a well-established mechanism of action and is widely used in clinical practice. Compared to other prostaglandin analogs, it has fewer systemic side effects and is well-tolerated by patients .
Propriétés
Formule moléculaire |
C23H34O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+/t18-,19-,20-,21+,22-/m1/s1 |
Clé InChI |
HNPFPERDNWXAGS-PEWPPZROSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)O)CC[C@@H](CCC2=CC=CC=C2)O)O |
SMILES canonique |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


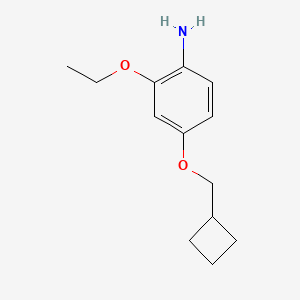

![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
![2-[(E)-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-(2-methyl-4-oxo-5-propan-2-ylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B13724608.png)
![sodium (Z)-3-(acetoxymethyl)-7-(2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13724618.png)
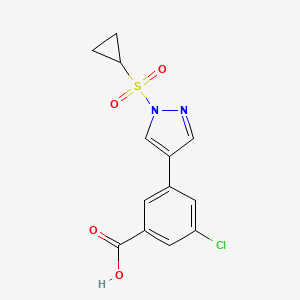
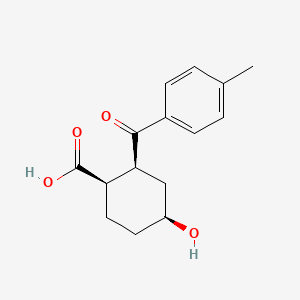

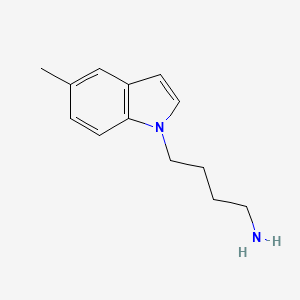
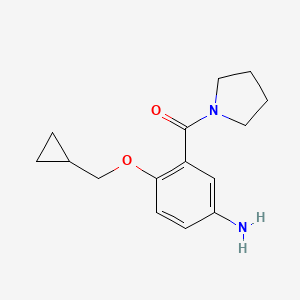
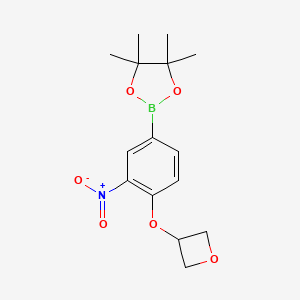

![1-(4-Isopropylcyclohexylmethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724658.png)

